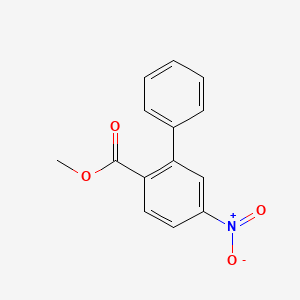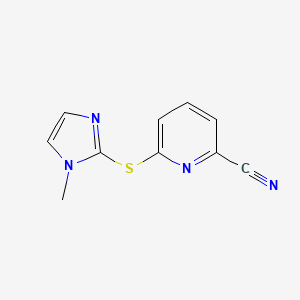
2(1H)-Pyridinone, 5-acetyl-6-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinone, 5-acetyl-6-ethyl- is a heterocyclic organic compound with a pyridinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both acetyl and ethyl groups on the pyridinone ring enhances its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-acetyl-6-ethyl- can be achieved through various synthetic routes. One common method involves the condensation of ethyl acetoacetate with ethylamine, followed by cyclization and acetylation. The reaction typically requires refluxing in ethanol with a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2(1H)-Pyridinone, 5-acetyl-6-ethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Pyridinone, 5-acetyl-6-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: The acetyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridinone, 5-acetyl-6-ethyl- has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as antimicrobial, anti-inflammatory, or anticancer activity.
Industry: The compound can be used in the development of functional materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridinone, 5-acetyl-6-ethyl- involves its interaction with specific molecular targets and pathways. The acetyl and ethyl groups on the pyridinone ring may enhance its binding affinity to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Acetyl-6-methyl-2(1H)-pyridinone
- 5-Acetyl-4-aminopyrimidine
- 5-Acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrmidin-2(1H)-thione
Uniqueness
2(1H)-Pyridinone, 5-acetyl-6-ethyl- is unique due to the presence of both acetyl and ethyl groups on the pyridinone ring, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
5-acetyl-6-ethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H11NO2/c1-3-8-7(6(2)11)4-5-9(12)10-8/h4-5H,3H2,1-2H3,(H,10,12) |
InChI-Schlüssel |
IMEZBBSLGKURNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=O)N1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


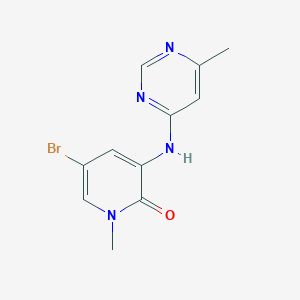

![3-[(Ethyl-methyl-amino)-methyl]-5-methyl-benzoic acid](/img/structure/B8291290.png)
![3-Tert-butyl-1-[3-(2-morpholinoethyl)phenyl]-1h-pyrazol-5-amine](/img/structure/B8291298.png)
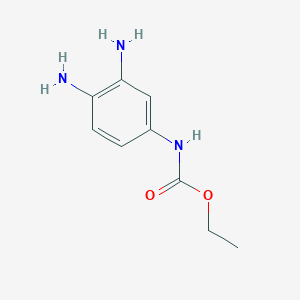
![Ethyl (R)-8-((1-phenylethyl)amino)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B8291308.png)
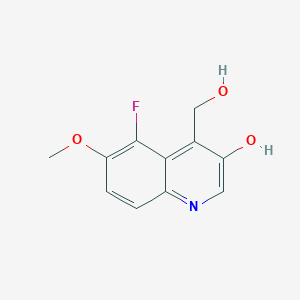
![3a-Ethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d]thiazol-2-ylamine](/img/structure/B8291315.png)
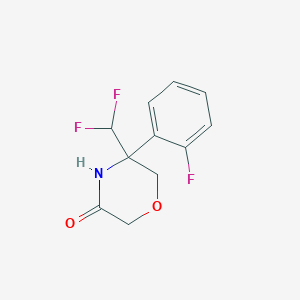

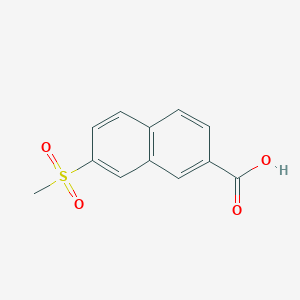
![3-Chlorobicyclo[2.2.1]hept-2-ene-2-carbaldehyde](/img/structure/B8291361.png)
